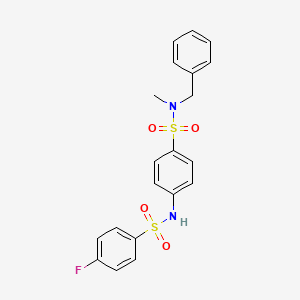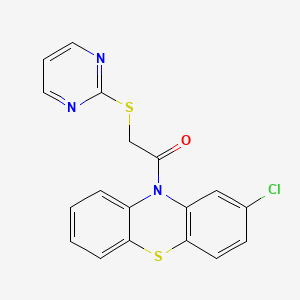
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Overview
Description
Preparation Methods
The synthesis of WAY-215718 involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
WAY-215718 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-215718 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a 5-HT6 receptor antagonist, which makes it valuable in the study of neurological processes and potential treatments for neurological disorders . Additionally, it is used in the development of new pharmaceuticals and in various biochemical assays .
Mechanism of Action
WAY-215718 exerts its effects by binding to and inhibiting the activity of the 5-HT6 receptor . This receptor is involved in the regulation of neurotransmitter release and is implicated in various neurological processes. By blocking this receptor, WAY-215718 can modulate the activity of neurotransmitters such as serotonin, which plays a crucial role in mood, cognition, and behavior .
Comparison with Similar Compounds
WAY-215718 is similar to other 5-HT6 receptor antagonists, such as SB-271046 and RO-4368554 . it is unique in its specific binding affinity and selectivity for the 5-HT6 receptor, which makes it particularly valuable for certain types of research. The differences in molecular structure and binding properties among these compounds can lead to variations in their pharmacological effects and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-12-6-7-16-14(10-12)22(13-4-1-2-5-15(13)25-16)17(23)11-24-18-20-8-3-9-21-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPXNBPAXGKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]benzamide](/img/structure/B3437442.png)

![3-[(4Z)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B3437458.png)
![(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE](/img/structure/B3437467.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide](/img/structure/B3437478.png)
![methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437482.png)
![N-(4-carbamoylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B3437484.png)
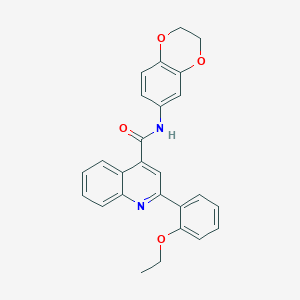
![2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B3437503.png)
![2-{[5-(2-HYDROXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B3437509.png)
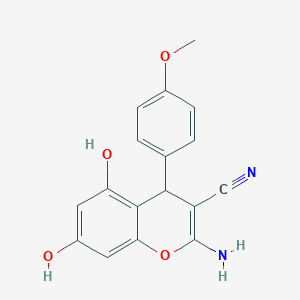
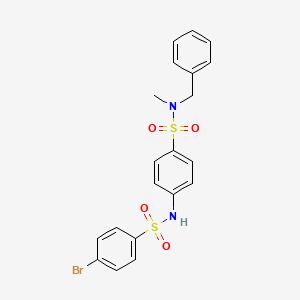
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3437522.png)
